molecular formula C17H19N5O2 B6981635 3-[4-[(2-Tert-butyltetrazol-5-yl)methoxy]phenoxy]pyridine

3-[4-[(2-Tert-butyltetrazol-5-yl)methoxy]phenoxy]pyridine

Cat. No.: B6981635
M. Wt: 325.4 g/mol
InChI Key: KIVWYMZNAREMDL-UHFFFAOYSA-N
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Description

3-[4-[(2-Tert-butyltetrazol-5-yl)methoxy]phenoxy]pyridine is a complex organic compound that features a pyridine ring substituted with a phenoxy group, which is further substituted with a methoxy group linked to a tert-butyltetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(2-Tert-butyltetrazol-5-yl)methoxy]phenoxy]pyridine typically involves multiple steps:

    Formation of the tert-butyltetrazole moiety: This can be achieved by reacting tert-butylamine with sodium azide in the presence of a suitable catalyst.

    Attachment of the methoxy group: The tert-butyltetrazole is then reacted with a suitable methoxy-containing reagent to form the methoxy-substituted tetrazole.

    Formation of the phenoxy group: The methoxy-substituted tetrazole is then reacted with a phenol derivative to form the phenoxy-substituted intermediate.

    Final coupling with pyridine: The phenoxy-substituted intermediate is then coupled with a pyridine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(2-Tert-butyltetrazol-5-yl)methoxy]phenoxy]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under suitable conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-[4-[(2-Tert-butyltetrazol-5-yl)methoxy]phenoxy]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would depend on the specific targets and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-[4-[(2-Tert-butyltetrazol-5-yl)methoxy]phenoxy]benzene: Similar structure but with a benzene ring instead of a pyridine ring.

    3-[4-[(2-Tert-butyltetrazol-5-yl)methoxy]phenoxy]thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.

Uniqueness

3-[4-[(2-Tert-butyltetrazol-5-yl)methoxy]phenoxy]pyridine is unique due to the presence of the pyridine ring, which can impart different chemical and biological properties compared to similar compounds with benzene or thiophene rings

Properties

IUPAC Name

3-[4-[(2-tert-butyltetrazol-5-yl)methoxy]phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-17(2,3)22-20-16(19-21-22)12-23-13-6-8-14(9-7-13)24-15-5-4-10-18-11-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVWYMZNAREMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)COC2=CC=C(C=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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